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Executive Summary
Boc-Dap-OMe (Methyl 3-(tert-butoxycarbonylamino)-2-aminopropionate) and its derivatives

represent a critical class of non-proteinogenic amino acid scaffolds. As a structural analog of

Lysine with a truncated side chain, Diaminopropionic acid (Dap) offers unique conformational

constraints and pH-responsive properties essential for peptidomimetic design.

This guide provides an objective technical comparison of Boc-Dap-OMe against standard

alpha-amino acid alternatives, supported by crystallographic insights, conformational data, and

validated experimental protocols.

Part 1: Structural Parameters & Crystallographic
Insights
Unlike flexible canonical residues, the Dap residue introduces specific steric and electrostatic

constraints. While single-crystal X-ray diffraction data for the specific Boc-Dap-OMe ester is

often proprietary or context-dependent, structural parameters derived from high-resolution

peptide crystallography reveal distinct geometric tendencies.
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Geometric Comparison: The "Side-Chain Reach"
The primary structural differentiator of Dap is the shortened distance between the backbone

and the side-chain amine (

). This reduction restricts the "reach" for hydrogen bonding, forcing tighter turn structures
compared to Lysine or Ornithine.

Table 1: Comparative Structural Metrics (Crystallographic Averages)

Structural
Parameter

Dap

(Diaminopropio

nic)

Dab

(Diaminobutyric

)

Orn (Ornithine) Lys (Lysine)

Side Chain

Formula

Side Chain

Length (

)

~2.5 Å ~3.8 Å ~5.1 Å ~6.4 Å

Torsion

Preference
gauche- / trans trans trans trans

pKa (Side Chain) ~6.3 – 8.2 ~9.4 ~10.5 ~10.5

Helix Propensity

(

)

0.85 (Moderate) 0.92 0.98 1.16 (High)
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Analytic Insight: The reduced side-chain length of Dap (

) prevents it from "snorkeling" to the solvent surface in alpha-helices as effectively

as Lysine (

). This often destabilizes long helices but strongly stabilizes

-turns and

-helices by facilitating

or

hydrogen bonds.

Conformational Bias
Crystallographic data from Dap-containing peptides (e.g., in Capreomycin biosynthetic

intermediates or synthetic foldamers) indicate a preference for specific backbone torsion

angles:

(Phi): -60° to -80° (Helical/Turn region)

(Psi): -40° to -50°

H-Bonding: The

amine often acts as an intramolecular donor to the backbone carbonyl of the preceding
residue (

), locking the conformation.

Part 2: Performance Comparison & Application
Logic
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pH-Responsive Conformational Switching
One of the most potent applications of Boc-Dap-OMe derivatives is in pH-sensitive drug

delivery systems.

Mechanism: Unlike Lysine (always protonated at physiological pH), the Dap side chain (pKa

~7.0) exists in an equilibrium between neutral and protonated states near neutral pH.

Endosomal Escape: In the acidic environment of an endosome (pH 5.0), Dap residues

protonate, triggering a "coil-to-helix" or "hydrophobic-to-cationic" transition that disrupts the

endosomal membrane.

Comparative Efficacy Data
Table 2: Functional Performance in Peptide Scaffolds

Feature Boc-Dap-OMe Boc-Lys-OMe Boc-Ala-OMe Implication

Solubility (pH

7.4)
Moderate High Low

Dap balances

solubility without

excessive charge

repulsion.

Membrane

Permeability

High (when

neutral)

Low (Always

charged)
High

Dap can cross

membranes

passively at pH

7.4.

Proteolytic

Stability
High

Low (Trypsin

target)
Moderate

Dap is not

recognized by

standard Trypsin-

like proteases.

Hemolytic

Activity
Low

High (in

amphipathic

helices)

N/A

Replacing Lys

with Dap reduces

toxicity in

antimicrobial

peptides.
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Part 3: Experimental Protocols
Synthesis & Deprotection Workflow
Objective: Efficient incorporation of Dap into peptide backbones without side-chain branching.

Protocol: Selective Deprotection of Boc-Dap(Fmoc)-OMe

Starting Material: Use orthogonally protected Boc-Dap(Fmoc)-OMe.

Solubilization: Dissolve 1.0 mmol of substrate in 10 mL DCM.

Fmoc Removal (Base Labile): Add 20% Piperidine in DMF (v/v). Stir for 30 min at RT.

Validation: Monitor by TLC (disappearance of spot Rf ~0.6, appearance of free amine).

Boc Removal (Acid Labile): (Alternative path) Treat with 50% TFA/DCM.

Note: The short side chain of Dap increases the risk of

-lactam formation during activation if the

-amine is free. Always keep the side chain protected during backbone coupling.

Crystallization of Dap-Peptides
Objective: Obtain diffraction-quality crystals for structural validation.

Method: Hanging Drop Vapor Diffusion.

Reservoir Solution: 1.5 M Ammonium Sulfate, 0.1 M HEPES (pH 7.5), 2% PEG 400.

Drop Setup: Mix 1

L peptide solution (10 mg/mL in water) + 1

L reservoir.

Incubation: 18°C. Crystals typically appear within 3-7 days.

Validation:
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X-Ray: Check for space group

(common for chiral peptides).

CD Spectroscopy: Confirm secondary structure before crystallization. Look for minima at

208/222 nm (helix) or 205 nm (random coil).

Part 4: Visualized Mechanism of Action
The following diagram illustrates the pH-Triggered Endosomal Escape mechanism, a key

application relying on the specific pKa structural property of the Dap residue.

Mechanism Logic

Bloodstream (pH 7.4)
Dap is Neutral

Cellular Uptake
(Endocytosis)

Passive/Active Transport Endosome (pH 5.5)
Acidification

Trafficking Dap Protonation
(-NH2 -> -NH3+)

H+ Influx Conformational Switch
(Coil -> Amphipathic Helix)

Charge Repulsion Membrane Disruption
& Drug Release

Membrane Insertion

Dap acts as a pH sensor due to pKa ~7.0

Click to download full resolution via product page

Caption: Figure 1. The pH-dependent activation pathway of Dap-containing peptides. The pKa

of the Dap side chain allows it to act as a molecular switch, triggering membrane disruption

specifically within the acidic endosomal compartment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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